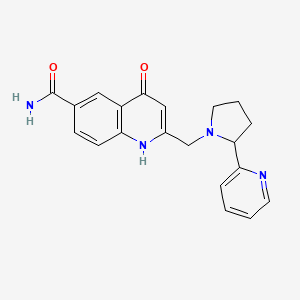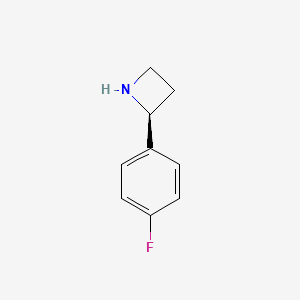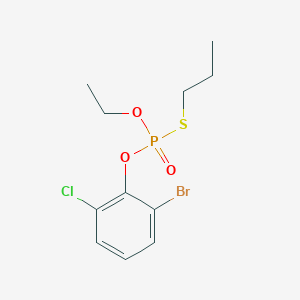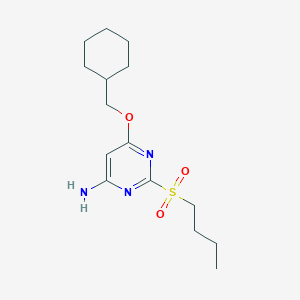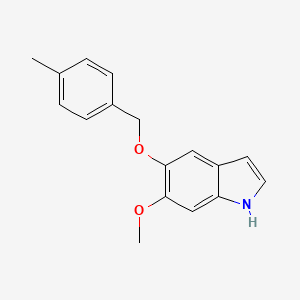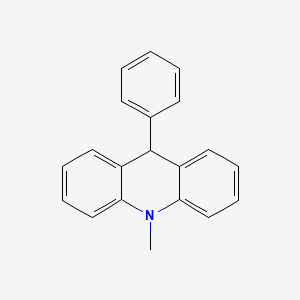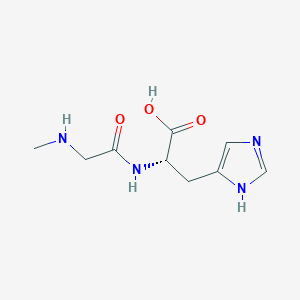
(S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid is a complex organic compound that features an imidazole ring, a methylamino group, and an acetamido group. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid typically involves multi-step organic synthesis. The process may start with the preparation of the imidazole ring, followed by the introduction of the methylamino group and the acetamido group. Common reagents used in these steps include imidazole, methylamine, and acetic anhydride. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate specific reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful monitoring of reaction conditions and the use of purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Utilizing its properties in the development of new materials or chemicals.
Mécanisme D'action
The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: An amino acid with an imidazole ring.
Imidazole derivatives: Compounds with similar ring structures.
Acetamido compounds: Molecules with acetamido groups.
Uniqueness
(S)-3-(1H-Imidazol-4-yl)-2-(2-(methylamino)acetamido)propanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may confer distinct biological activities or chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C9H14N4O3 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
(2S)-3-(1H-imidazol-5-yl)-2-[[2-(methylamino)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C9H14N4O3/c1-10-4-8(14)13-7(9(15)16)2-6-3-11-5-12-6/h3,5,7,10H,2,4H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1 |
Clé InChI |
FFHVWZAZBDMXHD-ZETCQYMHSA-N |
SMILES isomérique |
CNCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |
SMILES canonique |
CNCC(=O)NC(CC1=CN=CN1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)
